

# "correlation between bitumen chemistry and rheological properties"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

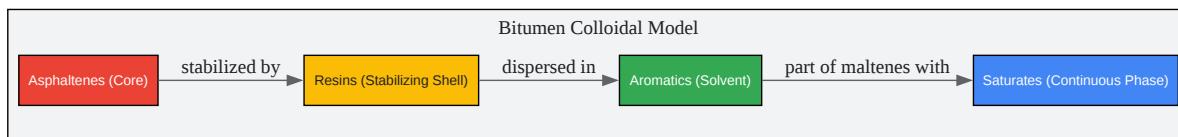
Compound Name: *Bitumens*

Cat. No.: *B1180155*

[Get Quote](#)

A Comprehensive Guide to the Correlation Between Bitumen Chemistry and Rheological Properties

## Introduction


Bitumen, a complex viscoelastic material derived from crude oil, is extensively used as a binder in asphalt pavements. Its performance and durability are intrinsically linked to its chemical composition and resulting rheological properties. Understanding the intricate relationship between bitumen's chemistry and its flow and deformation behavior (rheology) is paramount for predicting its performance, optimizing pavement design, and developing more durable and sustainable road materials. This guide provides an objective comparison of how key chemical components and aging processes influence the rheological characteristics of bitumen, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in the field.

## The Influence of SARA Fractions on Bitumen Rheology

Bitumen is a complex mixture of hydrocarbons that can be broadly separated into four generic fractions based on their polarity and solubility: Saturates, Aromatics, Resins, and Asphaltenes (SARA). The relative proportions of these fractions are a primary determinant of the bitumen's rheological behavior.<sup>[1]</sup> The colloidal model is a widely accepted representation of bitumen's

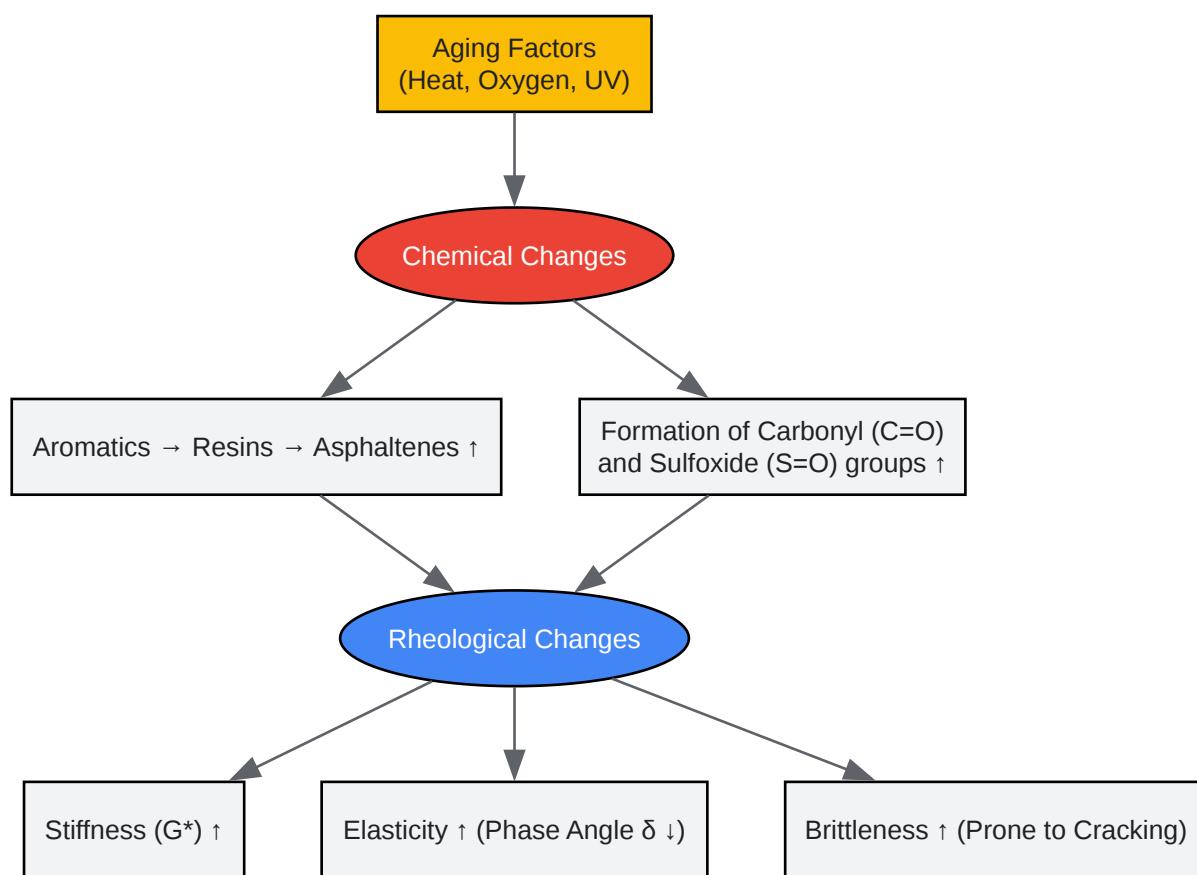
microstructure, where asphaltene micelles, stabilized by resins, are dispersed in an oily matrix of aromatics and saturates (maltenes).[\[2\]](#)

Asphaltenes, high molecular weight and highly polar molecules, are considered the key component responsible for the high viscosity and stiffness of bitumen.[\[2\]](#)[\[3\]](#) Resins act as peptizing agents, ensuring the stability of the asphaltene dispersion. Aromatics serve as a solvent for the peptized asphaltenes, while saturates constitute the continuous phase.[\[2\]](#)



[Click to download full resolution via product page](#)

Caption: Colloidal structure of bitumen.


The table below summarizes the general effects of each SARA fraction on the key rheological properties of bitumen.

| SARA Fraction | Effect on Complex Modulus ( $G^*$ )                         | Effect on Phase Angle ( $\delta$ )                               | Effect on Viscosity                                             | Effect on Glass Transition Temp. ( $T_g$ )          |
|---------------|-------------------------------------------------------------|------------------------------------------------------------------|-----------------------------------------------------------------|-----------------------------------------------------|
| Asphaltenes   | Increases (Stiffer) <a href="#">[4]</a> <a href="#">[5]</a> | Decreases (More Elastic) <a href="#">[4]</a> <a href="#">[5]</a> | Significantly Increases <a href="#">[3]</a> <a href="#">[6]</a> | Increases <a href="#">[7]</a>                       |
| Resins        | Increases <a href="#">[5]</a>                               | Decreases <a href="#">[5]</a>                                    | Increases                                                       | -                                                   |
| Aromatics     | Decreases <a href="#">[5]</a>                               | Increases (More Viscous) <a href="#">[5]</a>                     | Decreases                                                       | Determines $T_g$ with Saturates <a href="#">[7]</a> |
| Saturates     | Decreases <a href="#">[4]</a> <a href="#">[5]</a>           | Increases <a href="#">[4]</a> <a href="#">[5]</a>                | Decreases                                                       | Decreases <a href="#">[4]</a> <a href="#">[8]</a>   |

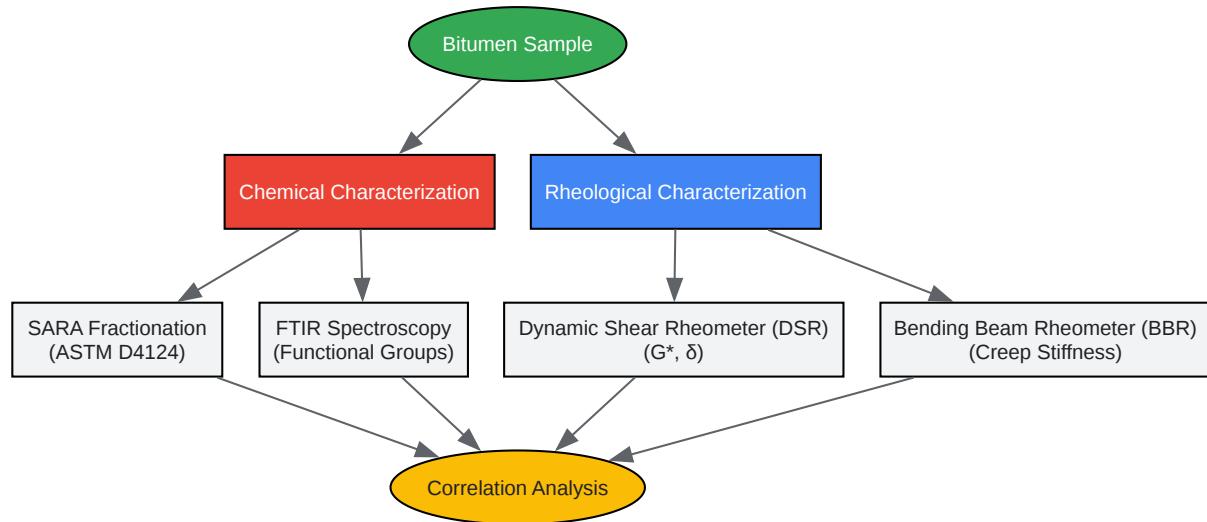
# The Impact of Oxidative Aging

During its service life, bitumen undergoes oxidative aging due to exposure to heat, oxygen, and UV radiation.<sup>[9]</sup> This process significantly alters its chemical composition and, consequently, its rheological properties, often leading to pavement distresses like cracking.

Chemically, aging results in the transformation of aromatic compounds into resins and resins into asphaltenes, leading to an overall increase in the asphaltene content.<sup>[9]</sup> Concurrently, oxidation introduces polar functional groups, such as carbonyls (C=O) and sulfoxides (S=O), into the bitumen structure.<sup>[10][11]</sup> These changes cause the bitumen to become stiffer, more elastic, and more brittle.<sup>[10]</sup>



[Click to download full resolution via product page](#)


Caption: The process and consequences of bitumen aging.

The following table presents a comparison of chemical and rheological parameters for unaged and aged bitumen, based on typical experimental findings.

| Parameter                     | Method        | Unaged Bitumen | Aged Bitumen<br>(RTFOT + PAV) |
|-------------------------------|---------------|----------------|-------------------------------|
| <b>Chemical Properties</b>    |               |                |                               |
| Asphaltene Content (%)        | SARA Analysis | Lower          | Higher[9]                     |
| Carbonyl Index                | FTIR          | Lower          | Higher[10]                    |
| Sulfoxide Index               | FTIR          | Lower          | Higher[10]                    |
| <b>Rheological Properties</b> |               |                |                               |
| Complex Modulus (G*) @ 20°C   | DSR           | Lower          | Significantly Higher[10]      |
| Phase Angle (δ) @ 20°C        | DSR           | Higher         | Lower[10]                     |

## Key Experimental Protocols

Accurate correlation between bitumen chemistry and rheology relies on standardized and precise experimental procedures. Below are detailed methodologies for the key analyses cited.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for bitumen analysis.

## A. SARA Fractionation by Column Chromatography (Based on ASTM D4124)

This method separates bitumen into its four constituent fractions.

- Asphaltene Precipitation: A bitumen sample is dissolved in n-heptane. The mixture is allowed to stand, causing the insoluble asphaltenes to precipitate. The precipitate is filtered, washed, and dried to determine the asphaltene content.
- Maltene Fractionation: The soluble portion (maltenes) is concentrated and loaded onto a chromatography column packed with activated alumina.
- Elution: A sequence of solvents with increasing polarity is passed through the column to elute the different fractions:
  - Saturates: Eluted first using a non-polar solvent like n-heptane.
  - Aromatics: Eluted next with a solvent of intermediate polarity, such as toluene.

- Resins: Eluted last with a highly polar solvent mixture, typically toluene/methanol.
- Quantification: The solvent from each collected fraction is evaporated, and the mass of the residue is determined to calculate the percentage of each SARA fraction.

## B. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify and quantify changes in functional groups, particularly those related to oxidative aging.

- Sample Preparation: A thin film of bitumen is cast onto a potassium bromide (KBr) disc or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- Spectral Acquisition: The sample is scanned with infrared radiation, typically in the mid-infrared range (4000–600  $\text{cm}^{-1}$ ).[\[12\]](#)
- Data Analysis: The resulting spectrum shows absorption peaks corresponding to specific molecular vibrations. For aging analysis, the areas of the peaks corresponding to the carbonyl group (around 1700  $\text{cm}^{-1}$ ) and the sulfoxide group (around 1030  $\text{cm}^{-1}$ ) are calculated.[\[12\]](#)
- Index Calculation: Chemical indices (e.g., Carbonyl Index, Sulfoxide Index) are calculated by normalizing the area of the specific functional group peak to the area of a reference peak that remains stable during aging.

## C. Dynamic Shear Rheometer (DSR) Measurements

The DSR is used to characterize the viscoelastic properties of bitumen at intermediate to high temperatures.

- Sample Preparation: A small sample of bitumen is placed between two parallel plates (a fixed lower plate and an oscillating upper plate). The gap between the plates is set to a specific thickness (e.g., 1-2 mm).
- Test Execution: The upper plate oscillates at a specified frequency (e.g., 10 rad/s) and controlled strain or stress. The test is typically performed over a range of temperatures.

- Data Acquisition: The instrument measures the applied stress, the resulting strain, and the time lag between them.
- Parameter Calculation: From these measurements, the complex shear modulus ( $G^*$ ), a measure of total stiffness, and the phase angle ( $\delta$ ), an indicator of the viscoelastic balance (0° for a purely elastic solid, 90° for a purely viscous fluid), are calculated.

## Conclusion

The rheological properties of bitumen are fundamentally governed by its chemical composition. The proportion of SARA fractions, particularly the concentration of asphaltenes, dictates the material's stiffness and viscosity.<sup>[1][4]</sup> Furthermore, chemical changes induced by oxidative aging, such as the formation of polar functional groups and an increase in asphaltenes, lead to a predictable hardening and embrittlement of the binder.<sup>[9][10]</sup> By employing standardized experimental protocols such as SARA analysis, FTIR, and DSR, researchers can establish robust quantitative correlations, enabling the development of more durable paving materials and accurate performance predictions.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. ascelibrary.com [ascelibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]

- 9. Effect of Aging on Chemical Composition and Rheological Properties of Neat and Modified Bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. ["correlation between bitumen chemistry and rheological properties"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1180155#correlation-between-bitumen-chemistry-and-rheological-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)